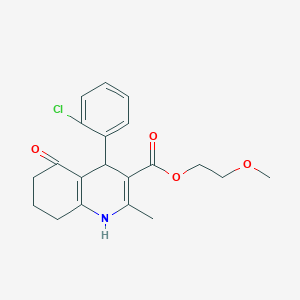![molecular formula C22H30FNO2S B5997564 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine](/img/structure/B5997564.png)
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonylethyl group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-ditert-butyl-4-fluorobenzene with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine involves its interaction with specific molecular targets. The sulfonylethyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[2-(3,5-Ditert-butyl-4-chlorophenyl)sulfonylethyl]-2-methylpyridine
- 5-[2-(3,5-Ditert-butyl-4-bromophenyl)sulfonylethyl]-2-methylpyridine
Uniqueness
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-[2-(3,5-ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO2S/c1-15-8-9-16(14-24-15)10-11-27(25,26)17-12-18(21(2,3)4)20(23)19(13-17)22(5,6)7/h8-9,12-14H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEHDOSJYWQEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC(=C(C(=C2)C(C)(C)C)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5997515.png)
![1-ethyl-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1H-pyrazole-4-carboxamide](/img/structure/B5997535.png)
![7-(4-chlorobenzyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5997538.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5997546.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B5997550.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5997556.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B5997575.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5997576.png)
![2-{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5997578.png)
![ethyl 1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5997581.png)
![ethyl 5-({[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B5997582.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5997584.png)
![4-[2-(butylthio)pyrimidin-5-yl]-1-isopropyl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5997588.png)
